7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Description
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a fluorinated derivative of dihydroquinoline. This compound is characterized by the presence of a fluorine atom at the 7th position and three methyl groups at the 2nd and 4th positions of the dihydroquinoline ring.
Properties
IUPAC Name |
7-fluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZTCUTBNTDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the cyclization of para-fluoroaniline with acetone. The reaction is catalyzed by para-toluenesulfonic acid and requires heating. The weight ratio of para-fluoroaniline to para-toluenesulfonic acid is maintained at 1: (0.01-2). Water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high raw material conversion rates and yields. It is also environmentally friendly, requiring no special equipment and allowing for easy purification .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized as an antioxidant in rubber and polymer industries to prevent degradation.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound modulates pathways related to lipid peroxidation and antioxidant defense, thereby exerting its protective effects.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with the fluorine atom at the 6th position, which may alter its reactivity and applications.
Biological Activity
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14FN
- Molecular Weight : 201.24 g/mol
This compound belongs to the class of dihydroquinolines, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom at the 7-position enhances its reactivity and may influence its binding affinity to specific enzymes and receptors involved in various biological pathways.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress pathways.
- Antioxidant Activity : It has been shown to reduce oxidative stress markers in cellular models.
- Anti-inflammatory Effects : The compound modulates inflammatory cytokines and signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Study 1: Antioxidant and Anti-inflammatory Effects
A study investigated the effects of 6-hydroxy derivatives of dihydroquinolines on liver injury models. It was found that these compounds significantly reduced oxidative stress markers and inflammatory cytokines in rats with acetaminophen-induced liver damage. The administration led to improved liver function markers and reduced apoptosis indicators such as caspases .
Study 2: Antimicrobial Potential
Research highlighted the potential antimicrobial properties of related dihydroquinoline derivatives against multidrug-resistant strains. In silico docking studies suggested that these compounds could effectively bind to bacterial target proteins, indicating a promising avenue for developing new antibiotics .
Toxicological Profile
The safety profile of this compound has been evaluated in various studies. Its persistence in biological systems raises concerns regarding potential toxicity; however, current data suggest moderate toxicity levels with no significant acute effects observed in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
